molecular formula C20H22N4O4 B2384854 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1797595-84-6

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No. B2384854
CAS RN: 1797595-84-6
M. Wt: 382.42
InChI Key: GPAITKRPQZWMCS-UHFFFAOYSA-N
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Description

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as JNJ-40411813 and is a selective antagonist of the orexin-1 receptor.

Mechanism of Action

JNJ-40411813 selectively blocks the orexin-1 receptor, which is primarily expressed in the brain regions involved in the regulation of wakefulness and arousal. By blocking the orexin-1 receptor, JNJ-40411813 reduces the activity of the orexin system, leading to a decrease in wakefulness and an increase in sleep.
Biochemical and Physiological Effects
Studies have shown that JNJ-40411813 increases sleep duration and consolidation in both rodents and humans. In addition, JNJ-40411813 reduces food intake and body weight in obese rodents, suggesting its potential use in the treatment of obesity. Moreover, JNJ-40411813 has been shown to reduce drug-seeking behavior in rodents, indicating its potential use in the treatment of addiction.

Advantages and Limitations for Lab Experiments

The selective antagonism of the orexin-1 receptor by JNJ-40411813 makes it a valuable tool for studying the role of the orexin system in various physiological and pathological processes. However, the limitations of this compound include its low solubility and poor pharmacokinetic properties, which may affect its efficacy in vivo.

Future Directions

Future research on JNJ-40411813 should focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, further studies are needed to investigate the potential therapeutic applications of JNJ-40411813 in the treatment of sleep disorders, obesity, addiction, and anxiety disorders. Moreover, the role of the orexin system in other physiological and pathological processes should be explored using JNJ-40411813 as a tool.

Synthesis Methods

The synthesis of 4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide involves the reaction of 2,3-dimethoxybenzaldehyde with piperidine and cyanopyridine-2-carboxylic acid. The resulting intermediate is then treated with acetic anhydride and ammonium acetate to obtain the final compound.

Scientific Research Applications

The orexin system has been implicated in various physiological and pathological processes, including sleep-wake regulation, energy homeostasis, addiction, and stress response. Therefore, the selective antagonism of the orexin-1 receptor by JNJ-40411813 has potential therapeutic applications in the treatment of sleep disorders, obesity, addiction, and anxiety disorders.

properties

IUPAC Name

4-(3-cyanopyridin-2-yl)oxy-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4/c1-26-17-7-3-6-16(18(17)27-2)23-20(25)24-11-8-15(9-12-24)28-19-14(13-21)5-4-10-22-19/h3-7,10,15H,8-9,11-12H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPAITKRPQZWMCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)NC(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((3-cyanopyridin-2-yl)oxy)-N-(2,3-dimethoxyphenyl)piperidine-1-carboxamide

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